molecular formula C9H6N2OS2 B079441 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) CAS No. 14446-37-8

5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI)

Cat. No.: B079441
CAS No.: 14446-37-8
M. Wt: 222.3 g/mol
InChI Key: QDIVPLWCIVCYKS-UHFFFAOYSA-N
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Description

5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) is a heterocyclic compound that features a fused ring system containing both thiazole and benzothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) typically involves the reaction of appropriate thiazole and benzothiazine precursors under specific conditions. One common method includes the cyclization of a thiazole derivative with a benzothiazine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of reagents such as triethylamine or hydrazine hydrate .

Industrial Production Methods

Industrial production of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, hydrazine hydrate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI) is unique due to its specific fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in various fields, including drug development and materials science .

Properties

IUPAC Name

5H-[1,3]thiazolo[4,5-g][1,4]benzothiazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS2/c12-9-3-13-8-2-7-5(10-4-14-7)1-6(8)11-9/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIVPLWCIVCYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C3C(=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618353
Record name 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-37-8
Record name 5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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